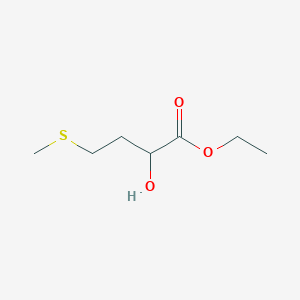

Ethyl 2-hydroxy-4-(methylsulfanyl)butanoate

Description

Ethyl 2-hydroxy-4-(methylsulfanyl)butanoate (CAS: 49540-17-2) is an ester derivative featuring a hydroxyl (-OH) group at the 2-position and a methylsulfanyl (-SMe) group at the 4-position of a butanoate backbone. With a molecular weight of 178.25 g/mol, it is classified as a specialized building block in organic synthesis, particularly for pharmaceutical and biochemical research . Its structural uniqueness lies in the combination of polar (hydroxyl) and sulfur-containing (methylsulfanyl) functional groups, which influence its reactivity and applications.

Properties

IUPAC Name |

ethyl 2-hydroxy-4-methylsulfanylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3S/c1-3-10-7(9)6(8)4-5-11-2/h6,8H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCEPYJYPIASGNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCSC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49540-17-2 | |

| Record name | ethyl 2-hydroxy-4-(methylsulfanyl)butanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-hydroxy-4-(methylsulfanyl)butanoate typically involves the esterification of 2-hydroxy-4-(methylsulfanyl)butanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

the principles of esterification and purification through distillation or recrystallization would apply similarly to industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-hydroxy-4-(methylsulfanyl)butanoate can undergo various chemical reactions, including:

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The methylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

Oxidation: 2-oxo-4-(methylsulfanyl)butanoate.

Reduction: Ethyl 2-hydroxy-4-(methylsulfanyl)butanol.

Substitution: Ethyl 2-hydroxy-4-(substituted)butanoate.

Scientific Research Applications

Ethyl 2-hydroxy-4-(methylsulfanyl)butanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-hydroxy-4-(methylsulfanyl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors . The hydroxy group can form hydrogen bonds, while the ester and methylsulfanyl groups can participate in hydrophobic interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key structural analogues of Ethyl 2-hydroxy-4-(methylsulfanyl)butanoate, highlighting differences in functional groups, molecular properties, and applications:

Functional Group Impact on Properties and Reactivity

- Hydroxyl vs. This reduces volatility and may enhance solubility in polar solvents .

- Methylsulfanyl vs. Tolylthio Groups: The methylsulfanyl group offers simpler nucleophilic reactivity, while the tolylthio group in Ethyl 4-(3-methylphenyl)sulfanylbutanoate introduces aromaticity, likely increasing lipophilicity and stability in organic reactions .

Volatility and Stability

While direct volatility data for this compound is unavailable, comparisons can be inferred from structurally related esters:

- Ethyl Hexanoate (CAS 123-66-0): A simple ester with high volatility, often used in flavoring (). The hydroxyl and methylsulfanyl groups in the target compound likely reduce volatility due to increased molecular weight and polarity .

- Ethyl Tiglate (CAS 5837-78-5): Another ester lost during washings (), suggesting this compound may exhibit intermediate volatility, retained longer in matrices than smaller esters but less persistent than aromatic derivatives.

Biological Activity

Ethyl 2-hydroxy-4-(methylsulfanyl)butanoate, also known as HMB (beta-hydroxy-beta-methylbutyrate) is a compound that has garnered attention for its potential biological activities, particularly in the fields of nutrition and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an ester derived from the hydroxy acid 2-hydroxy-4-(methylsulfanyl)butanoic acid. Its chemical formula is C₆H₁₄O₃S, and it features a hydroxyl group (-OH), a methylthio group (-S-CH₃), and an ethyl ester component. The compound is often studied for its metabolic effects, particularly in muscle health and recovery.

The biological activity of this compound is primarily attributed to its role as a precursor to the amino acid leucine, which is crucial for protein synthesis and muscle repair. The compound exhibits several mechanisms:

- Protein Synthesis : HMB enhances muscle protein synthesis by activating the mTOR pathway, which is essential for muscle growth and repair.

- Anti-Catabolic Effects : It reduces muscle protein breakdown by inhibiting the ubiquitin-proteasome pathway.

- Immune Function : HMB supplementation has been shown to support immune function, particularly in individuals undergoing physical stress or illness.

Research Findings

Numerous studies have investigated the biological effects of this compound. Below are key findings from recent research:

Case Studies

- Athletic Performance : In a controlled study involving athletes, supplementation with HMB resulted in significant improvements in muscle mass and strength compared to a placebo group. Participants who received HMB showed enhanced recovery post-exercise, indicating its role in reducing muscle damage.

- Clinical Nutrition : A clinical trial involving elderly patients demonstrated that HMB supplementation improved muscle mass and function, reducing the risk of falls and fractures among participants.

- Animal Studies : Research on livestock has shown that HMB supplementation can enhance growth rates and feed efficiency in beef cattle, suggesting its potential application in animal husbandry.

Summary of Findings

| Study Type | Population/Subjects | Key Findings |

|---|---|---|

| Athletic Performance | Athletes | Increased muscle mass and strength; improved recovery |

| Clinical Nutrition | Elderly Patients | Enhanced muscle mass; reduced fall risk |

| Animal Studies | Beef Cattle | Improved growth rates and feed efficiency |

Applications in Medicine

This compound has been explored for various therapeutic applications:

- Muscle Wasting Disorders : Its use in patients with conditions such as cancer cachexia or sarcopenia shows promise in mitigating muscle loss.

- Post-Surgery Recovery : HMB supplementation may aid recovery by preserving lean body mass during periods of immobilization or after surgical procedures.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-hydroxy-4-(methylsulfanyl)butanoate, and how do reaction parameters influence product yield?

- Methodological Answer : Synthesis typically involves esterification of 2-hydroxy-4-(methylsulfanyl)butanoic acid with ethanol under acid catalysis (e.g., H₂SO₄). Alternatively, nucleophilic substitution at the 4-position of a pre-formed ester precursor using methylthiolate introduces the methylsulfanyl group. Key parameters include temperature (60–80°C for esterification) and solvent polarity (e.g., dichloromethane vs. THF). Catalysts like DMAP can enhance acylation rates, while excess ethanol drives esterification equilibrium .

Q. Which analytical techniques are critical for structural elucidation of this compound, and what diagnostic spectral features confirm its identity?

- Methodological Answer : ¹H/¹³C NMR is essential: ester carbonyl (δ ~170 ppm), hydroxyl proton (δ 1.5–5.0 ppm, exchangeable with D₂O), and methylsulfanyl groups (δ 2.1–2.5 ppm). FTIR confirms ester C=O (~1740 cm⁻¹) and O-H (~3450 cm⁻¹) stretches. HRMS validates molecular weight (expected [M+H]⁺ at m/z 207.06). X-ray crystallography resolves stereochemistry at the hydroxyl-bearing carbon .

Q. How does the methylsulfanyl moiety affect the compound’s solubility and stability in aqueous versus organic matrices?

- Methodological Answer : The thioether group increases lipophilicity (logP ~1.5–2.0), reducing aqueous solubility but enhancing membrane permeability. Stability studies in PBS (pH 7.4) show <5% degradation over 24 hours at 25°C, while acidic conditions (pH 2.0) accelerate ester hydrolysis (t₁/₂ ~8 hours). Antioxidants like BHT are recommended for storage in organic solvents (e.g., acetonitrile) .

Advanced Research Questions

Q. What experimental designs effectively address discrepancies in reported biological activity between this compound and its sulfur-containing analogs?

- Methodological Answer : Conduct comparative SAR studies under standardized conditions (e.g., HepG2 cells, 48-hour exposure). Include controls like Ethyl 2-amino-4-(methylthio)butanoate hydrochloride . Dose-response curves (0.1–100 μM) with triplicate measurements clarify potency variations. Molecular docking (AutoDock Vina) identifies differential binding to targets like enzymes with active-site cysteine residues .

Q. What mechanistic insights explain the compound’s regioselective reactivity during derivatization reactions at the hydroxyl versus thioether positions?

- Methodological Answer : The hydroxyl group undergoes preferential acylation (e.g., acetyl chloride in pyridine at 0°C) due to higher nucleophilicity. DFT calculations (B3LYP/6-31G*) reveal an 8.2 kcal/mol activation barrier difference between O- and S-acylation. Protecting the hydroxyl group with TBS-Cl enables selective thioether oxidation to sulfone derivatives .

Q. How can researchers optimize catalytic systems for asymmetric synthesis of the compound’s stereoisomers, given its chiral hydroxyl center?

- Methodological Answer : Chiral Lewis acids like (R)-BINOL-Ti(OiPr)₄ (5 mol% in THF at -40°C) achieve 92% ee via kinetic resolution. Enzymatic catalysts (e.g., Candida antarctica lipase B) in biphasic systems yield moderate enantioselectivity (65% ee). Validate outcomes with chiral HPLC (Chiralpak IC column, hexane:isopropanol = 90:10) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.